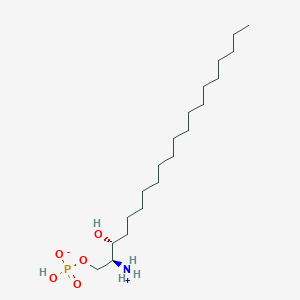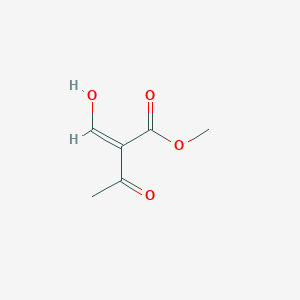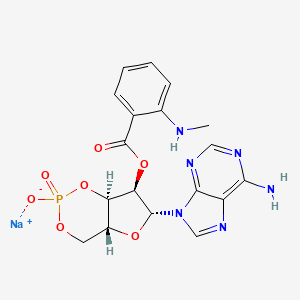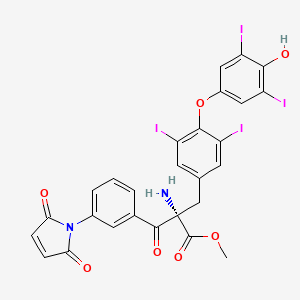
(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tiagabine is a centrally acting gamma-aminobutyric acid (GABA) uptake inhibitor, effectively increasing the availability of GABA in the central nervous system. It exhibits anticonvulsant activity without producing sedation or motor debilitation. Its unique action mechanism makes it a novel option for anticonvulsant drug therapy, especially against seizures induced by various models (Nielsen et al., 1991).
Synthesis Analysis
Tiagabine and its derivatives are synthesized through various approaches, focusing on enhancing GABA uptake inhibition. The process involves structurally modifying nipecotic acid and guvacine, targeting improved interaction with the GABA transporter type 1 (GAT1). One notable method includes regio- and stereocontrolled hydroiodination of alkynes, showcasing the versatility and potential of these synthesis strategies for creating potent anticonvulsant agents (Bartoli et al., 2010).
Molecular Structure Analysis
The molecular structure of tiagabine includes a nipecotic acid derivative linked to a lipophilic anchor, which enhances its ability to cross the blood-brain barrier effectively. This structure is crucial for its function as a GABA uptake inhibitor, increasing extracellular GABA levels in various brain regions, thereby exerting anticonvulsant effects (Fink-Jensen et al., 1992).
Chemical Reactions and Properties
Tiagabine's chemical properties, including its interactions and reactions within the body, are centered around its ability to inhibit GABA reuptake. It specifically inhibits GAT1, leading to increased GABA levels in the synaptic cleft and enhancing GABAergic neurotransmission. This mechanism underlies its anticonvulsant action in various seizure models (Giardina, 1994).
Physical Properties Analysis
While specific details on tiagabine’s physical properties such as solubility and melting point are not provided in the cited studies, its pharmacokinetic profile, including rapid and complete absorption, metabolism in the liver, and a half-life of 5-8 hours, highlights its physical and chemical suitability for therapeutic use. These properties ensure tiagabine's effectiveness in increasing GABA availability without significantly altering other antiepileptic drug concentrations (Brodie, 1995).
Chemical Properties Analysis
The chemical properties of tiagabine, such as its ability to undergo chiral inversion and its interaction with human serum albumin (HSA), are critical for its pharmacological activity. The interaction with HSA and competitive binding at sudlow site II can influence its bioavailability and efficacy. Also, the stability of its chiral form under various conditions is crucial for maintaining its antiepileptic efficacy and minimizing adverse effects (Rustum et al., 1998).
Scientific Research Applications
Mechanism of Action and Antiepileptic Application
"(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride" functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into neurons and glial cells, thus increasing the availability of GABA in the synaptic cleft and enhancing GABAergic neurotransmission. This mechanism is instrumental in its anticonvulsant properties, making it an effective adjunctive therapy in the treatment of partial seizures. Clinical studies have demonstrated its efficacy in reducing seizure frequency in patients with refractory epilepsy, with a good safety and tolerability profile when administered appropriately (Giardina, 1994; Adkins & Noble, 1998; Suzdak & Jansen, 1995; Leppik et al., 1999; Schachter, 1999) Giardina, 1994; Adkins & Noble, 1998; Suzdak & Jansen, 1995; Leppik et al., 1999; Schachter, 1999.
Potential Applications Beyond Epilepsy
Although primarily investigated for its antiepileptic effects, the modulation of GABAergic neurotransmission by "(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride" suggests potential applications in other neurological and psychiatric conditions. The enhancement of GABAergic activity might offer therapeutic benefits in disorders characterized by GABA dysregulation, such as anxiety disorders, bipolar disorder, and possibly other mood disorders. Some studies have explored its use in affective disorders and found that while its slow titration may not be ideal for acute mania, it may have utility as an adjunct in long-term treatment strategies for refractory patients, although further research is necessary to fully elucidate its efficacy and safety in these contexts (Carta et al., 2002) Carta et al., 2002.
properties
CAS RN |
145821-60-9 |
|---|---|
Product Name |
(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride |
Molecular Formula |
C₂₂H₃₀ClNO₂S₂ |
Molecular Weight |
440.06 |
synonyms |
(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Ethyl Ester, Hydrochloride; Ethyl Tiagabinate Hydrochloride; USP Tiagabine Hydrochloride Related Compound A; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)



![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)